molecular formula C19H23N5S2 B11498973 3-benzyl-7-(4-ethylpiperazin-1-yl)-5-methyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione

3-benzyl-7-(4-ethylpiperazin-1-yl)-5-methyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione

Cat. No.: B11498973
M. Wt: 385.6 g/mol
InChI Key: KQAAKYZOHRGLDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-benzyl-7-(4-ethylpiperazin-1-yl)-5-methyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione is a heterocyclic compound that belongs to the thiazolo[4,5-d]pyrimidine family

Preparation Methods

The synthesis of 3-benzyl-7-(4-ethylpiperazin-1-yl)-5-methyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the thiazole and pyrimidine precursors.

    Cyclization Reaction: The thiazole and pyrimidine precursors undergo a cyclization reaction to form the thiazolo[4,5-d]pyrimidine core.

    Substitution Reaction: The core structure is then functionalized with benzyl, ethylpiperazinyl, and methyl groups through substitution reactions.

    Reaction Conditions: The reactions are typically carried out under controlled temperature and pressure conditions, using appropriate solvents and catalysts to ensure high yield and purity.

Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to achieve cost-effective and efficient synthesis.

Chemical Reactions Analysis

3-benzyl-7-(4-ethylpiperazin-1-yl)-5-methyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced with other substituents.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings.

Scientific Research Applications

3-benzyl-7-(4-ethylpiperazin-1-yl)-5-methyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-benzyl-7-(4-ethylpiperazin-1-yl)-5-methyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

3-benzyl-7-(4-ethylpiperazin-1-yl)-5-methyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione can be compared with other similar compounds in the thiazolo[4,5-d]pyrimidine family:

Properties

Molecular Formula

C19H23N5S2

Molecular Weight

385.6 g/mol

IUPAC Name

3-benzyl-7-(4-ethylpiperazin-1-yl)-5-methyl-[1,3]thiazolo[4,5-d]pyrimidine-2-thione

InChI

InChI=1S/C19H23N5S2/c1-3-22-9-11-23(12-10-22)17-16-18(21-14(2)20-17)24(19(25)26-16)13-15-7-5-4-6-8-15/h4-8H,3,9-13H2,1-2H3

InChI Key

KQAAKYZOHRGLDQ-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=NC(=NC3=C2SC(=S)N3CC4=CC=CC=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.